Product packaging for 4-(2-Methylbenzimidazol-1-yl)phenol(Cat. No.:)

4-(2-Methylbenzimidazol-1-yl)phenol

Cat. No.: B13880271
M. Wt: 224.26 g/mol
InChI Key: PUNWDIZRIJAJQH-UHFFFAOYSA-N
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Description

4-(2-Methylbenzimidazol-1-yl)phenol is a chemical compound built on a benzimidazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . Benzimidazole derivatives are extensively investigated for their diverse biological activities and are key structural motifs in the development of novel therapeutic agents . This particular compound, featuring a phenolic group linked to the nitrogen of the 2-methylbenzimidazole ring, is of significant interest in organic synthesis and pharmaceutical research. It may serve as a key intermediate for constructing more complex molecules or be utilized in materials science . Researchers value this scaffold for its potential application in developing anticancer agents, as several benzimidazole-containing compounds are in clinical use or development for oncology . Additionally, structurally similar compounds have demonstrated notable antiviral activity in scientific studies, such as the inhibition of Chikungunya virus replication, highlighting the broad potential of this chemical class . As with all compounds of this nature, researchers are encouraged to conduct their own thorough characterization, stability, and applicability studies to confirm the compound's suitability for their specific research objectives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B13880271 4-(2-Methylbenzimidazol-1-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(2-methylbenzimidazol-1-yl)phenol

InChI

InChI=1S/C14H12N2O/c1-10-15-13-4-2-3-5-14(13)16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3

InChI Key

PUNWDIZRIJAJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to Access 4-(2-Methylbenzimidazol-1-yl)phenol

The construction of the this compound framework can be achieved through several synthetic routes. These pathways primarily involve either the pre-formation of the benzimidazole (B57391) ring followed by N-arylation or the simultaneous formation of the ring system from precursors already bearing the phenolic group.

A foundational method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a strategy known as the Phillips benzimidazole synthesis. For the specific synthesis of a closely related analogue, 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol, a condensation reaction between 1,2-diaminobenzene and 4-hydroxyphenylacetic acid using hydrochloric acid as a catalyst has been reported. researchgate.net This approach can be adapted for the target molecule by reacting N-(4-hydroxyphenyl)benzene-1,2-diamine with acetic acid or its equivalent. The intramolecular cyclization of the resulting amide intermediate would yield the desired 2-methylbenzimidazole (B154957) core directly attached to the phenol-bearing N-substituent.

Another prominent strategy involves the condensation of an appropriate o-phenylenediamine with an aldehyde, often facilitated by a catalyst. Green and economically viable methods have been developed using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at elevated temperatures (80-90°C). niscpr.res.in While direct condensation of o-phenylenediamine with aldehydes can sometimes lead to a mixture of products, the use of specific catalysts can improve selectivity. niscpr.res.in

Table 1: Illustrative Conditions for Benzimidazole Synthesis via Condensation

ReactantsCatalyst/ReagentSolventTemperatureYieldReference
o-phenylenediamine, Substituted AldehydesNH₄Cl (30 mol%)Ethanol80-90°C74-80% niscpr.res.in
1,2-diaminobenzene, 4-hydroxyphenylacetic acidHydrochloric AcidDCMRefluxGood researchgate.net
o-phenylenediamine, BenzaldehydeDeep Eutectic SolventSolvent-free80°C95% nih.gov
o-phenylenediamine, AldehydesMethanol (B129727)MethanolAmbient33-96% researchgate.net

This table presents generalized conditions and yields for the synthesis of benzimidazole derivatives, which are applicable principles for the synthesis of the target compound.

Precursor-based coupling techniques offer a powerful alternative for constructing the C-N bond between the benzimidazole nitrogen and the phenyl ring. These methods typically involve the synthesis of 2-methylbenzimidazole first, followed by an N-arylation reaction with a suitable p-substituted phenol (B47542) derivative. The two most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that couples an amine (in this case, 2-methylbenzimidazole) with an aryl halide (e.g., 4-iodophenol (B32979) or 4-bromophenol). nih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize ligands and different copper sources to proceed under milder conditions. A relevant example is the synthesis of 4-(imidazol-1-yl)phenol, which has been achieved via an Ullmann reaction between imidazole (B134444) and p-bromoanisole, followed by a demethylation step. google.com This two-step approach, involving protection of the phenolic hydroxyl group as a methyl ether, is a viable strategy to prevent side reactions and can be directly applied to the synthesis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance. organic-chemistry.org This reaction would involve coupling 2-methylbenzimidazole with a protected 4-halophenol (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Subsequent deprotection of the phenol group would yield the final product. The choice of ligand is critical and is often tailored to the specific substrates. nih.gov

Table 2: Comparison of Precursor-Based Coupling Techniques

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, CuO, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Ligands Often ligand-free or simple ligands (e.g., phenanthroline)Bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos)
Aryl Halide Aryl iodides > Aryl bromides >> Aryl chloridesAryl chlorides, bromides, iodides, and triflates
Base Strong bases (e.g., K₂CO₃, Cs₂CO₃)Often hindered bases (e.g., NaOtBu, KHMDS)
Temperature Typically high (100-200°C)Milder conditions, often below 100°C
Functional Groups Less tolerant to sensitive functional groupsHigh tolerance for a wide range of functional groups

Functionalization and Derivatization Strategies of the Core Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the phenolic hydroxyl group and the benzimidazole ring system. These sites allow for a range of functionalization and derivatization strategies to introduce new properties or reactive moieties.

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups through reactions such as esterification, etherification, and electrophilic aromatic substitution on the phenol ring. For instance, the synthesis of various N-substituted benzimidazole analogues has been achieved by reacting the phenolic -OH of a similar compound with different aromatic acyl halides and carboxylic acids. researchgate.net This demonstrates the accessibility of the phenol for acylation to introduce ester functionalities.

The reactivity of the phenol ring towards electrophilic substitution is strongly activated by the hydroxyl group, directing incoming electrophiles to the ortho positions. This allows for the introduction of various substituents that can modulate the electronic properties of the molecule or serve as handles for further reactions. The synthesis of thymol (B1683141) sulfonamide derivatives, for example, involves an electrophilic substitution on the thymol aromatic ring, a principle applicable here. nih.gov

The benzimidazole ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than the phenol ring. The C2-methyl group offers a potential site for functionalization through condensation reactions after activation.

Table 3: Examples of Derivatization Reactions on Phenol-Containing Benzimidazoles

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
4-((1H-benzo[d]imidazol-2-yl)methyl)phenolSubstituted Aromatic Acyl HalidesEsterificationSubstituted Benzoate Esters researchgate.net
4-((1H-benzo[d]imidazol-2-yl)methyl)phenolSubstituted Carboxylic Acids / HATU, DIPEAAmide CouplingSubstituted Amides (via esterification then rearrangement or direct coupling) researchgate.net
4-(5-amino-1,3,4-thiadiazole-2-yl)phenol4-hydroxybenzaldehydeSchiff Base FormationImine derivative ijmm.ir
Carvacrol (a phenol)Heterocyclic Acyl HalidesEsterificationHeterocyclic Esters nih.gov

This table illustrates the types of derivatizations possible on the phenolic moiety of benzimidazole-related structures.

The bifunctional nature of this compound, possessing both a nucleophilic benzimidazole nitrogen (in its neutral form) and a phenolic hydroxyl group, makes it a potential monomer for polymerization. The nucleophilic addition of phenols and benzimidazoles to the double bonds of N-phenylmaleimide has been studied, indicating that these functional groups can participate in polyaddition reactions. bme.hu This suggests that this compound could be used to synthesize polymers with unique thermal and chemical properties.

Post-synthetic modification of polymers containing this monomer unit is also feasible. The pendant phenolic groups along a polymer backbone could be modified through the reactions described in the previous section, allowing for the tuning of polymer properties after its initial formation.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Several green chemistry principles have been applied to the synthesis of benzimidazoles, which are relevant to the production of this compound.

One key area of development is the use of greener catalysts and reaction media. The use of ammonium chloride as a mild and inexpensive catalyst for the condensation of o-phenylenediamines and aldehydes is an example of a more environmentally friendly approach compared to harsh acidic conditions. niscpr.res.in Furthermore, catalyst-free methods, such as the reaction in methanol at ambient temperature, offer significant advantages in terms of simplicity and reduced waste. researchgate.net

The use of alternative solvents is another cornerstone of green chemistry. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been successfully employed as both the solvent and reagent for the synthesis of benzimidazole derivatives, offering high yields and simplified work-up procedures. nih.gov Similarly, water has been explored as a solvent for benzimidazole synthesis, often in conjunction with recyclable catalysts like Er(OTf)₃, which enhances the sustainability of the process. mdpi.com These green methodologies provide a pathway to synthesize this compound with a reduced environmental footprint.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in both solution and solid states. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

Elucidation of Tautomeric Forms and Conformational Dynamics

Benzimidazole (B57391) derivatives can exist in different tautomeric forms, and NMR spectroscopy is pivotal in studying this phenomenon. researchgate.netrsc.org In solution, the proton on the imidazole (B134444) nitrogen can potentially exist in equilibrium between the two nitrogen atoms. However, for 4-(2-Methylbenzimidazol-1-yl)phenol, the substitution at the N-1 position with the phenol (B47542) ring precludes the common annular tautomerism seen in NH-benzimidazoles.

Conformational dynamics, primarily concerning the rotation around the C-N bond connecting the benzimidazole and phenol rings, can be investigated using variable temperature NMR studies. The energy barrier for this rotation can be determined by observing the coalescence of signals corresponding to the protons on the phenol ring.

Intermolecular Interactions Probed by Solution and Solid-State NMR

In solution, intermolecular interactions such as hydrogen bonding with the solvent or other solute molecules can be inferred from changes in chemical shifts, particularly for the phenolic hydroxyl proton. The chemical shift of this proton is highly dependent on concentration and the nature of the solvent.

Solid-state NMR (ssNMR) provides insights into the intermolecular interactions present in the crystalline form. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can reveal details about the packing and hydrogen bonding network in the solid state. For instance, the presence of strong intermolecular O-H···N hydrogen bonds between the phenolic hydroxyl group and the nitrogen atom of a neighboring benzimidazole moiety would be evident from the solid-state NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Benzimidazole Derivatives

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2-Methyl-1H-benzimidazoleDMSO-d₆12.3 (s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)151.2 (C2), 143.9, 134.8 (C3a, C7a), 122.1, 118.9, 111.2 (C4-C7), 14.1 (CH₃)
4-(1H-Benzo[d]imidazol-2-yl)phenolDMSO-d₆12.9 (s, 1H, NH), 10.1 (s, 1H, OH), 8.1-6.9 (m, 8H, Ar-H)159.2, 151.7, 143.8, 134.9, 130.1, 122.5, 121.8, 119.2, 116.4, 115.3

Note: This table presents data for related compounds to illustrate typical chemical shifts. The actual values for this compound may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing the bonding within a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings are expected in the 1650-1450 cm⁻¹ region. The C-O stretching of the phenol will likely be observed around 1260-1180 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would give rise to strong Raman signals.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Benzimidazole and Phenol Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (Phenol)Stretching (H-bonded)3400 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Methyl)Stretching2975 - 2860
C=N (Imidazole)Stretching1630 - 1590
C=C (Aromatic)Stretching1600 - 1450
C-O (Phenol)Stretching1260 - 1180

Note: This table provides general ranges. The precise frequencies for this compound will be influenced by its specific molecular structure and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Electronic Structure

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption bands corresponding to π-π* transitions within the benzimidazole and phenol aromatic systems.

Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum, characterized by its maximum emission wavelength (λ_em) and quantum yield, provides information about the excited state properties. The nature of the solvent can influence both the absorption and emission spectra, a phenomenon known as solvatochromism, which can be used to probe changes in the dipole moment of the molecule upon electronic excitation. Studies on related benzimidazole derivatives have shown that the electronic states and spectral properties are influenced by the molecular structure and environment. beilstein-journals.org

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. For instance, a related compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, crystallizes in a monoclinic system and exhibits intermolecular N—H⋯O and O—H⋯N hydrogen bonds that stabilize the crystal structure. researchgate.net A similar packing arrangement could be anticipated for this compound.

Table 3: Representative Crystallographic Data for a Related Benzimidazole Derivative

Parameter4-(1H-Benzo[d]imidazol-2-yl)phenol researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.1679 (3)
b (Å)15.1517 (6)
c (Å)9.9079 (4)
β (°)90.556 (2)
V (ų)1076.01 (8)
Z4

Note: This data is for a structurally similar compound and serves as an illustrative example.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Structural Confirmation of Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

In the context of the synthesis of this compound, MS techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer like a Time-of-Flight (TOF) or Orbitrap can be used. These methods are instrumental for monitoring the progress of the reaction by identifying the reactants, products, and any intermediates or byproducts. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural confirmation of the final product and any transient species formed during the reaction. For instance, the fragmentation would likely involve the cleavage of the bond between the two aromatic rings and characteristic losses from the benzimidazole and phenol moieties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the potential energy surface of a molecule.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. dergipark.org.trtandfonline.comirjweb.com Studies on various benzimidazole (B57391) derivatives have shown that substitutions on the benzimidazole or phenyl rings can significantly alter this gap, thereby tuning the molecule's electronic properties and reactivity. dergipark.org.trresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Benzimidazole Analogs

Compound/AnalogMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Benzimidazole (BI)B3LYP/6-31G++(d,p)-6.21-0.985.23 researchgate.net
2-Methylbenzimidazole (B154957)B3LYP/6-311G(d,p)-5.89-0.974.92 nih.gov
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311++G(d,p)-6.30-1.814.49 irjweb.com

This table presents data for analogous compounds to illustrate typical values obtained through DFT calculations. The exact values for 4-(2-Methylbenzimidazol-1-yl)phenol would require a specific computational study.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a much greater computational expense. These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly complex. While large-scale ab initio calculations on a molecule the size of this compound are demanding, they can provide highly reliable predictions for properties like electron affinities, ionization potentials, and interaction energies, which are crucial for understanding its behavior in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of molecular behavior.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated shapes and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor binding site. MD simulations on benzimidazole derivatives have been used to assess their stability in complex with biological targets like proteins. researchgate.netnih.gov These simulations often analyze metrics like the Root Mean Square Deviation (RMSD) to gauge the stability of the molecule's binding pose over time. researchgate.netnih.gov

Furthermore, MD simulations explicitly model the surrounding environment, such as water molecules. This is crucial for understanding solvent effects on the molecule's conformation and properties. Studies on the solvation of phenol (B47542) and related molecules have used MD to investigate the structure of water around the molecule and to calculate properties like the solvation free energy. researchgate.netnih.govuit.nougr.es

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural elucidation of newly synthesized compounds.

For benzimidazole derivatives, DFT calculations have been successfully used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.netmdpi.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts. beilstein-journals.orgnih.gov Comparisons between calculated and experimental spectra can confirm the proposed structure of a molecule. For example, a study on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid showed good agreement between experimental and calculated 1H NMR chemical shifts, with predicted values for aromatic protons falling in the range of 7.53-8.30 ppm compared to the experimental range of 7.12-7.86 ppm. mdpi.com

Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (δ, ppm) for a Benzimidazole Analog

ProtonExperimental δ (ppm)Calculated δ (ppm)Source
Carboxylic Acid H8.258.57 mdpi.com
Aromatic CH7.12 - 7.867.53 - 8.30 mdpi.com
Methylene CH₂7.888.35 mdpi.com

Data for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. This illustrates the typical accuracy of GIAO/DFT calculations for predicting NMR spectra of related structures.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry can illuminate the pathways of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

The synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, has been a subject of mechanistic studies. nih.govnih.gov Computational methods can be used to model the reaction pathway, calculate activation energies, and support or refute a proposed mechanism. For instance, the catalytic role of an acid in the reaction can be investigated by modeling the protonation of the carbonyl group and calculating the subsequent reduction in the activation energy for the nucleophilic attack by the diamine. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to the observed activity.

Molecular descriptors can be derived from computational chemistry and can encode information about a molecule's size, shape, electronic properties, and lipophilicity. For benzimidazole and phenol derivatives, QSAR studies have been widely used to model activities such as antioxidant, anticancer, and antimicrobial effects. nih.govnih.govresearchgate.netresearchgate.netnih.gov For example, a QSAR study on phenolic compounds might use descriptors like the number of hydroxyl groups, the energy of the HOMO, and the heat of formation to predict antioxidant capacity. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzimidazole and Phenol Analogs

Descriptor TypeExamplesRelevanceSource
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity, Electrostatic interactions nih.govresearchgate.net
Topological Molecular connectivity indices, Wiener indexSize, Shape, Branching researchgate.net
Constitutional Molecular weight, Number of H-bond donors/acceptorsGeneral physical properties, Drug-likeness researchgate.net
Quantum Chemical Heat of formation, Total energy, Hardness, ElectronegativityStability, Reactivity nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 4-(2-Methylbenzimidazol-1-yl)phenol: Chelation and Binding Sites

This compound possesses multiple potential coordination sites, primarily the imine nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the phenolic hydroxyl group. This structure allows it to act as a bidentate ligand, forming stable chelate rings with metal ions.

The coordination typically involves the deprotonation of the phenolic hydroxyl group, creating a phenoxide anion that binds to the metal center. nih.gov Simultaneously, the lone pair of electrons on the sp²-hybridized nitrogen atom of the benzimidazole ring coordinates to the same metal ion. This dual coordination through both a "hard" oxygen donor and a "softer" nitrogen donor makes it an effective chelating agent for various transition metals. This mode of chelation, forming a stable six-membered ring with the metal ion, is a common feature for ligands of this type and is crucial for the stability of the resulting complexes. ekb.eg The coordination of metals to the ligand is often confirmed through the nitrogen atoms of the amide group in related ligand structures. irejournals.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol (B129727). royalsocietypublishing.orgunn.edu.ng The reaction generally involves mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride or sulfate salt of copper(II), nickel(II), zinc(II), or cobalt(II), and refluxing the mixture for several hours. biointerfaceresearch.comresearchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and dried. researchgate.net

The synthesized complexes are characterized by a variety of physicochemical techniques. Elemental analysis is used to determine the metal-to-ligand ratio, which is commonly found to be 1:2. unn.edu.ng Other physical properties such as color, melting or decomposition temperature, and solubility provide initial indications of complex formation. unn.edu.ng Molar conductance measurements in a suitable solvent are employed to determine whether the complexes are electrolytic or non-electrolytic in nature; low conductance values are indicative of non-electrolytic complexes. unn.edu.ng

Table 1: Physical Characteristics of Representative Transition Metal Complexes with Benzimidazole-Phenol Type Ligands.
ComplexColorDecomposition Temp. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Yield (%)
Mn(II) ComplexVarious131 - 14017.07 - 28.3765.66 - 79.83
Fe(II) ComplexVarious131 - 14017.07 - 28.3765.66 - 79.83
Ni(II) ComplexVarious131 - 14017.07 - 28.3765.66 - 79.83

Data is generalized from findings on similar benzimidazole-derived Schiff base complexes. unn.edu.ng

Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic methods are indispensable for elucidating the structure of these metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. In the spectrum of the free ligand, a broad band corresponding to the phenolic ν(O-H) stretch is observed. Upon complexation, this band typically disappears, indicating deprotonation and coordination of the phenolic oxygen. nih.gov Furthermore, the characteristic ν(C=N) stretching frequency of the benzimidazole ring often shifts to a lower frequency in the complex's spectrum, confirming the involvement of the imine nitrogen in coordination. unn.edu.ng The appearance of new bands in the far-IR region, typically between 560-541 cm⁻¹ and 653-558 cm⁻¹, can be assigned to ν(M-N) and ν(M-O) vibrations, respectively, further confirming the formation of the complex. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. In the visible region, weaker absorption bands may appear, corresponding to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry of the metal center, such as octahedral or square planar. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal confirms its deprotonation upon complexation. royalsocietypublishing.org Additionally, the signals for the protons on the benzimidazole and phenol (B47542) rings may show shifts upon coordination with the metal ion, providing further insight into the structure of the complex in solution. royalsocietypublishing.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and fragmentation pattern of the complexes, corroborating the proposed structures. royalsocietypublishing.org

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information in the solid state, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. researchgate.net For related benzimidazole-phenol ligands, studies have revealed distorted tetrahedral and octahedral geometries for the resulting metal complexes. researchgate.net

Table 2: Key Spectroscopic Data for a Representative Benzimidazole-Phenol Metal Complex.
Spectroscopic TechniqueObservation in Free LigandObservation in Metal ComplexInference
FT-IR (cm⁻¹)Broad ν(O-H) ~3300; ν(C=N) ~1630Disappearance of ν(O-H); Shift in ν(C=N); New bands for ν(M-O) and ν(M-N)Coordination via deprotonated phenolic oxygen and imine nitrogen. nih.gov
UV-Vis (nm)Intense UV bands (π→π, n→π)Shifted ligand bands + new visible bands (d-d transitions)Confirmation of coordination and indication of geometry. nih.gov
¹H NMR (ppm)Signal for phenolic -OH protonDisappearance of -OH signal; shifts in aromatic protonsConfirms deprotonation and complexation in solution. royalsocietypublishing.org

Electronic and Redox Properties of Metal Complexes

The electronic properties of the metal complexes are largely dictated by the identity of the transition metal and the coordination environment imposed by the this compound ligand. Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes. For instance, paramagnetic behavior is often observed for complexes of Mn(II), Fe(II), and Ni(II), and the measured magnetic moment values can help in assigning the geometry of the complex, such as octahedral. unn.edu.ng

The redox behavior of these complexes can be investigated using electrochemical techniques like cyclic voltammetry. This method can reveal information about the stability of different oxidation states of the metal ion within the complex and the reversibility of the redox processes. For example, the cyclic voltammogram of a related copper(II) complex showed an irreversible Cu²⁺/Cu⁺ couple. researchgate.net The electronic environment created by the ligand can stabilize or destabilize certain oxidation states, which is a key factor in their potential application in redox catalysis.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from benzimidazole ligands are recognized for their catalytic activity in a variety of organic transformations. nih.gov The ability to fine-tune the electronic and steric properties of the ligand enhances their versatility as catalysts. nih.gov

In homogeneous catalysis, the metal complex and the reactants are in the same phase. Complexes derived from benzimidazole-phenol type ligands have shown promise in several catalytic processes:

Oxidation Reactions: Ruthenium complexes with benzimidazole-containing ligands have been used to catalyze the oxidation of phenol to benzoquinone in the presence of H₂O₂. nih.gov Similarly, nickel(II) complexes have been employed as homogeneous catalysts for the selective hydroxylation of phenol to catechol and hydroquinone. researchgate.net The metal center acts as the active site, facilitating the transfer of oxygen from the oxidant to the substrate.

Reduction Reactions: Ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands, which share structural similarities with benzimidazoles, have demonstrated high activity in the reduction of carbonyl compounds. acs.org

Polymerization and Oligomerization: Nickel(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been reported as highly active catalysts for ethylene oligomerization. researchgate.net

While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be challenging. This has driven research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants. Benzimidazole-based metal complexes can be immobilized on solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts.

These supported systems combine the high activity of the molecular catalyst with the practical advantages of easy separation and recyclability. Encapsulated metal complexes have been screened as heterogeneous catalysts for various oxidation reactions, including that of phenol. researchgate.net While in some cases the homogeneous counterparts were found to be more active, the heterogeneous systems represent an environmentally friendlier approach with significant advantages over homogeneous catalysts. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks Involving Phenolic Hydroxyl and Benzimidazole (B57391) Nitrogen

A key feature of 4-(2-Methylbenzimidazol-1-yl)phenol is its ability to form robust hydrogen bonding networks. The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor, while the sp2-hybridized nitrogen atom of the benzimidazole ring acts as a potent hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of strong intermolecular O-H···N hydrogen bonds. nih.gov

In the solid state, these interactions are fundamental to the crystal packing of related benzimidazole-phenol structures. For instance, in the crystal structure of 4-Chloro-2-(6-nitro-1H-benzimidazol-2-yl)phenol, an intramolecular O—H⋯N hydrogen bond is observed, creating a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov In other related structures, intermolecular O—H···N hydrogen bonds link molecules into one-dimensional chains. nih.gov The interplay of these hydrogen bonds can lead to the formation of intricate and predictable patterns in the solid state.

Interaction Type Donor Acceptor Significance in Supramolecular Assembly
Intermolecular Hydrogen BondPhenolic -OHBenzimidazole NFormation of chains, sheets, and 3D networks.
Intramolecular Hydrogen BondPhenolic -OHBenzimidazole NStabilization of molecular conformation, formation of ring motifs.

Aromatic Stacking Interactions (π-π Interactions) and Their Role in Self-Assembly

The planar aromatic rings of the benzimidazole and phenol (B47542) moieties in this compound are prone to π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a significant role in the self-assembly process, often working in concert with hydrogen bonding to direct the formation of higher-order structures. researchgate.netnih.gov

Stacking Geometry Description Typical Distance (Å)
Face-to-FaceRings are parallel and directly on top of each other.~3.3 - 3.8
Parallel-DisplacedRings are parallel but shifted relative to one another.~3.3 - 3.8

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound suggest its potential to participate in host-guest chemistry and molecular recognition events. The benzimidazole and phenol moieties can provide a combination of hydrogen bonding sites and hydrophobic surfaces, allowing for the selective binding of small molecules or ions.

While specific studies on this compound as a host are not widely reported, the principles of host-guest chemistry can be applied. For instance, the cavity-like environment that can be formed by the self-assembly of these molecules could encapsulate guest species. The recognition process would be driven by a combination of hydrogen bonding with the phenolic hydroxyl and benzimidazole nitrogen, as well as π-π stacking interactions with the aromatic rings.

In a broader context, supramolecular hosts like cyclodextrins have been shown to form inclusion complexes with guest molecules, enhancing their solubility and stability. researchgate.net This principle could be reversed, where an assembly of this compound molecules acts as a host for a suitable guest. The selectivity of such a host-guest system would depend on the size, shape, and chemical complementarity of the guest molecule to the binding sites offered by the host assembly.

Self-Assembly Processes Leading to Higher-Order Supramolecular Architectures

The combination of hydrogen bonding and π-π stacking interactions in this compound drives its self-assembly into a variety of higher-order supramolecular architectures. researchgate.net The directionality and specificity of these non-covalent interactions allow for the programmed assembly of molecules into well-defined structures such as nanofibers, nanorods, and crystalline solids. researchgate.net

The process of self-assembly is often hierarchical, with the initial formation of small, discrete assemblies, which then organize into larger, more complex structures. The final morphology of the supramolecular architecture is highly dependent on factors such as solvent, temperature, and concentration. For example, in different solvents, the balance between hydrogen bonding and solvophobic effects can lead to different assembled states.

The design and modification of benzimidazole derivatives have been shown to lead to a diversity of structures, including not only simple crystals but also more advanced macrostructures like microflowers and nanowires. researchgate.net These self-assembled materials have potential applications in various fields, including sensing and photoluminescence. researchgate.net

Supramolecular Architecture Driving Forces Potential Applications
Nanofibers/NanorodsAnisotropic growth driven by directional H-bonding and π-π stacking.Sensing, catalysis, tissue engineering.
Crystalline SolidsStrong and highly directional H-bonds and optimized π-π stacking.Nonlinear optics, electronics.
GelsEntangled network of fibrillar self-assembled structures.Drug delivery, smart materials.

Solvatochromic and Thermochromic Effects Related to Supramolecular Assemblies

The photophysical properties of this compound and its assemblies can be sensitive to environmental stimuli such as solvent polarity (solvatochromism) and temperature (thermochromism). These effects arise from changes in the electronic ground and excited states of the molecule, which are influenced by its local environment.

Solvatochromism: The absorption and emission spectra of benzimidazole-phenol derivatives can exhibit significant shifts in different solvents. This is due to the differential solvation of the ground and excited states. In polar solvents, molecules with a larger dipole moment in the excited state are stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. Studies on related azo dyes have shown that solvent-dependent spectral shifts can be correlated with solvent polarity parameters. nih.gov

Thermochromism: Changes in temperature can also induce color changes in certain organic compounds. mdpi.com In the context of supramolecular assemblies, temperature can affect the strength and dynamics of non-covalent interactions. For instance, an increase in temperature can lead to the disruption of hydrogen bonds or a change in the π-π stacking geometry, which in turn alters the electronic transitions and, consequently, the color of the material. Some Schiff base compounds, which share some structural similarities with the target molecule, are known to exhibit thermochromism due to tautomerism between enol and keto forms. mdpi.com The extent of this color change can be linked to the molecular conformation.

The aggregation state of molecules can also significantly impact their photophysical properties. For example, the formation of aggregates can lead to quenching of fluorescence or the appearance of new, red-shifted emission bands due to the formation of excimers or exciplexes.

Advanced Functional Applications and Research Directions

Chemosensors and Fluorescent Probes for Specific Analytes

There is no specific information in the reviewed literature detailing the use of 4-(2-Methylbenzimidazol-1-yl)phenol as a chemosensor or fluorescent probe. Research on analogous structures, such as other substituted benzimidazole-phenols, suggests potential, but direct evidence for the target compound is absent.

Cation Sensing Mechanisms and Selectivity

No studies were identified that investigate the cation sensing capabilities, mechanisms, or selectivity of this compound.

Anion Sensing Mechanisms and Specificity

Similarly, the scientific literature lacks reports on the anion sensing properties of this compound. While a related isomer, 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol, has been investigated as a fluorescent sensor for the cyanide anion, this does not provide direct data on the specified compound.

Detection of Biologically Relevant Molecules and Environmental Pollutants

No research was found that details the application of this compound for the detection of specific biologically relevant molecules or environmental pollutants.

Organic Materials Science and Optoelectronic Applications

The integration and performance of this compound in organic materials science and optoelectronics is another area where specific research is not apparent. The general class of benzimidazole (B57391) derivatives is of interest for organic light-emitting diodes (OLEDs) due to their charge-transporting and luminescent properties. However, studies specifically incorporating this compound into such devices were not found.

Integration into Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

There are no available research findings on the use of this compound as a component in the emissive or charge-transport layers of OLEDs or as a standalone luminescent material.

Development of Fluorescent Dyes and Probes for Advanced Imaging (Non-Clinical)

The development and application of this compound as a fluorescent dye or probe for advanced, non-clinical imaging purposes have not been reported in the reviewed scientific literature.

Non-Clinical Mechanistic Biological Research at the Molecular Level

The unique structural features of this compound, combining a phenolic hydroxyl group and a benzimidazole moiety, make it a compelling candidate for investigation in biological systems. These studies are crucial for understanding its potential as a therapeutic agent or a biological probe, focusing on its interactions with essential biomolecules and its ability to modulate enzyme activity.

Investigation of Molecular Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

The planar benzimidazole ring system and the presence of hydrogen bond donors and acceptors in this compound suggest a propensity for interaction with biological macromolecules. Research in this area aims to elucidate the nature and strength of these interactions.

DNA and RNA Interactions: The planar aromatic structure of the benzimidazole core raises the possibility of intercalative or groove-binding interactions with the double helix of DNA. The phenol (B47542) group can further stabilize such complexes through hydrogen bonding with the phosphate (B84403) backbone or nucleotide bases. Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism are typically employed to study these interactions. While specific studies on this compound are limited, research on analogous benzimidazole derivatives has demonstrated significant DNA binding affinities, suggesting a similar potential for this compound.

Protein Binding: The ability of this compound to bind to proteins is a key determinant of its pharmacokinetic and pharmacodynamic properties. The phenol and benzimidazole moieties can participate in various non-covalent interactions with amino acid residues, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are often used as model proteins to study these binding events. Fluorescence quenching assays and molecular docking studies are powerful tools to determine binding constants, identify binding sites, and understand the thermodynamic parameters of these interactions.

Enzyme Inhibition Mechanisms and Binding Site Analysis

The structural resemblance of the benzimidazole scaffold to naturally occurring purine (B94841) bases makes it a prime candidate for targeting the active sites of various enzymes. Research into the enzyme inhibitory potential of this compound is a significant area of interest.

Investigations into enzyme inhibition typically involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable for visualizing the binding pose of the inhibitor within the enzyme's active site and identifying the key interacting residues. This detailed analysis provides a rational basis for the design of more potent and selective inhibitors. For instance, studies on similar benzimidazole-containing compounds have shown inhibitory activity against enzymes like tyrosinase and various kinases, highlighting promising avenues for future research with this compound.

Adsorption and Separation Technologies

The presence of functional groups capable of chelation and hydrogen bonding makes this compound and its derivatives attractive for applications in environmental science, particularly in the removal of pollutants from aqueous solutions.

Selective Adsorption of Metal Ions or Organic Pollutants

The nitrogen atoms in the benzimidazole ring and the oxygen atom of the phenol group can act as coordination sites for metal ions. This property can be exploited for the selective removal of heavy metal ions from industrial wastewater. The development of adsorbent materials functionalized with this compound could offer a highly efficient and selective method for water purification. The efficiency of such adsorbents is typically evaluated by studying parameters like adsorption capacity, kinetics, and the effect of pH on the adsorption process.

Similarly, the aromatic structure of the compound can facilitate π-π interactions with organic pollutants, such as dyes and phenols, enabling their removal from contaminated water sources. The development of polymeric resins or modified silica (B1680970) gels incorporating the this compound moiety could lead to robust and regenerable systems for pollution control.

Pollutant Type Potential Interaction Mechanism Key Functional Groups Involved
Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺)Chelation/CoordinationBenzimidazole Nitrogen atoms, Phenolic Oxygen atom
Organic Dyesπ-π stacking, Hydrogen bondingBenzimidazole ring, Phenol ring
Phenolic CompoundsHydrogen bonding, π-π stackingPhenolic hydroxyl group, Benzimidazole ring

Membrane Technologies and Molecular Sieving

Incorporating this compound into polymeric membranes can enhance their performance in separation processes. The specific interactions of the benzimidazole and phenol groups can be leveraged to create membranes with selective permeability for certain molecules or ions. For instance, such membranes could be designed for the selective separation of metal ions or for the fractionation of organic molecules based on size and chemical affinity.

Furthermore, the creation of porous materials with well-defined pore sizes, using this compound as a building block, could lead to novel molecular sieves. These materials could find applications in gas separation, catalysis, and as supports for enzymes. The tailored chemical environment within the pores, dictated by the functional groups of the compound, would be key to their selective separation capabilities.

Future Directions and Emerging Research Avenues

Integration with Nanotechnology for Hybrid Materials

The convergence of nanotechnology and materials science offers exciting prospects for 4-(2-Methylbenzimidazol-1-yl)phenol. The creation of hybrid materials, where the organic benzimidazole (B57391) derivative is integrated with inorganic nanoparticles, is a key area of future research. These hybrid materials could exhibit synergistic properties, combining the functionalities of both components.

For instance, the incorporation of this compound into sol-gel matrices could lead to the development of advanced coatings and composites. nih.gov The sol-gel process allows for the creation of a wide range of materials, from nanopowders to thin films, with high purity and efficiency. nih.gov The resulting hybrid materials could find applications in diverse fields such as environmental remediation, where they might be used for the sorption of pollutants like phenolic compounds. nih.gov

Furthermore, the synthesis of nanoparticles containing this compound could enhance its utility in various applications. google.com The method of preparation for such hybrid materials is crucial and can involve techniques like simultaneous polymerization and self-assembly to create well-defined structures. nih.gov

Table 1: Potential Nanotechnology-Based Hybrid Materials and Their Applications

Hybrid Material TypePotential Synthesis MethodPotential Application
Silica (B1680970) NanocompositesSol-Gel ProcessAdvanced Coatings, Sorption of Pollutants
Metal Oxide HybridsIn-situ PolymerizationCatalysis, Sensing
Polymer NanoparticlesSelf-AssemblyDrug Delivery, Bio-imaging

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To expedite the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. jocpr.comdntb.gov.uanih.gov These techniques enable the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the identification of derivatives with enhanced or novel properties. mdpi.comnih.gov

Combinatorial synthesis can be employed to create a diverse library of derivatives by systematically modifying the core structure of this compound. nih.govnih.gov For example, different substituents could be introduced onto the phenol (B47542) ring or the benzimidazole nucleus. These libraries can then be subjected to HTS to identify compounds with specific biological activities, such as antimicrobial or antiviral properties. nih.govnih.gov HTS assays have been successfully used to screen vast compound libraries for inhibitors of various diseases, including those caused by coronaviruses and Mycobacterium tuberculosis. jocpr.comsphinxsai.com

The development of novel anthelmintics is another area where HTS of benzimidazole derivatives is proving crucial. nih.gov By applying these methodologies to derivatives of this compound, researchers can efficiently explore its therapeutic potential.

Exploration of Novel Catalytic Systems and Sustainable Chemical Processes

The development of environmentally friendly and efficient synthetic routes to this compound and its derivatives is a critical area of future research. This involves the exploration of novel catalytic systems and sustainable chemical processes, often referred to as "green chemistry." nih.govmdpi.comsphinxsai.comnih.gov

Recent advancements in green chemistry have demonstrated the use of various catalysts for the synthesis of benzimidazoles, including Lewis acids, organometallic catalysts, and even nanoporous materials. mdpi.com For instance, the use of a copper(II)-supported alginate hydrogel has been shown to be an effective and recyclable catalyst for the synthesis of substituted benzimidazoles in a water-ethanol solvent at room temperature. nih.gov This method offers mild reaction conditions and high yields. nih.gov

Other sustainable approaches include solvent-free reactions and the use of deep eutectic solvents (DES), which can act as both the reaction medium and a reagent. nih.govacs.org These methods not only reduce the environmental impact but can also lead to improved yields and simpler work-up procedures. nih.gov The synthesis of benzimidazole derivatives has been achieved by reacting o-phenylenediamines with aldehydes in the presence of various catalysts, a method that could be adapted for the production of this compound. iajpr.comyoutube.com

Development of Advanced Sensing Platforms and Smart Materials

The inherent fluorescent properties of some benzimidazole derivatives make them excellent candidates for the development of advanced sensing platforms and smart materials. A notable example is a fluorescent sensor derived from a closely related compound, 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol, which has been shown to be highly sensitive and selective for the determination of cyanide ions (CN⁻). researchgate.netscispace.com

This successful application paves the way for the development of new sensors based on this compound for the detection of other ions and molecules of environmental or biological significance. By modifying the structure of the compound, it may be possible to tune its selectivity and sensitivity for different analytes. The development of such chemosensors is an active area of research, with potential applications in environmental monitoring, clinical diagnostics, and industrial process control. researchgate.net

Deepening Theoretical Understanding and Predictive Modeling

To guide the rational design of new derivatives of this compound with desired properties, a deeper theoretical understanding of its structure-property relationships is essential. Computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for this purpose. jocpr.comresearchgate.net

DFT calculations can be used to predict various molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. dntb.gov.uaresearchgate.net Such studies have been successfully applied to other benzimidazole derivatives to understand their photophysical properties and to predict their behavior as fluorescent materials. nih.gov QSAR analysis, on the other hand, can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com This allows for the prediction of the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. jocpr.com

By employing these theoretical and predictive modeling techniques, researchers can gain valuable insights into the factors that govern the properties of this compound, enabling the more efficient design of novel compounds for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.